3-Bromo-2-methylpyridine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-bromo-2-methylpyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN.ClH/c1-5-6(7)3-2-4-8-5;/h2-4H,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAUAFPEKGVQIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 2 Methylpyridine Hydrochloride
Direct Bromination Approaches to 3-Bromo-2-methylpyridine (B185296)
Direct bromination focuses on the introduction of a bromine atom onto the 2-methylpyridine (B31789) ring. This method is often challenged by the directing effects of the methyl group and the pyridine (B92270) nitrogen, which can lead to a mixture of isomers.
Electrophilic Substitution of 2-Methylpyridine
The pyridine ring is less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.org Reactions typically require harsh conditions to proceed. quimicaorganica.org When 2-methylpyridine undergoes electrophilic substitution, the substitution pattern is influenced by both the nitrogen atom (which directs meta to itself) and the methyl group (an ortho, para-director). This results in substitution primarily at the 3- and 5-positions.
The direct reaction of 2-methylpyridine with bromine is a primary example of electrophilic aromatic substitution. chemicalbook.comgoogle.com However, this approach often results in a mixture of 3-bromo-2-methylpyridine and 5-bromo-2-methylpyridine. google.compatsnap.com The separation of these isomers is notably difficult due to their very similar boiling points, posing a significant purification challenge. google.comguidechem.com
Catalytic Systems for Regioselective Bromination (e.g., Lewis Acid Catalysis)
To enhance the reactivity of the pyridine ring and influence the regioselectivity of the bromination, Lewis acid catalysts are frequently employed. google.compatsnap.com Aluminum chloride (AlCl₃) is a commonly used catalyst in this context. chemicalbook.compatsnap.com The catalyst polarizes the bromine molecule, increasing its electrophilicity and facilitating the attack on the electron-deficient pyridine ring.
In a typical procedure, 2-methylpyridine is added to aluminum chloride at an elevated temperature, followed by the dropwise addition of bromine. chemicalbook.comchemicalbook.com Despite the use of a catalyst, the reaction still yields a mixture of isomers. google.com One documented synthesis using this method reported a low yield of 12% for the desired 3-bromo-2-methylpyridine after purification by silica (B1680970) gel column chromatography. chemicalbook.comchemicalbook.com The significant consumption of the Lewis acid and the formation of multiple by-products are notable drawbacks of this method. google.compatsnap.com
| Parameter | Value/Condition | Reference |
| Starting Material | 2-Methylpyridine | chemicalbook.comchemicalbook.com |
| Reagent | Bromine (Br₂) | chemicalbook.comchemicalbook.com |
| Catalyst | Aluminum Chloride (AlCl₃) | chemicalbook.comchemicalbook.com |
| Temperature | 100°C | chemicalbook.comchemicalbook.com |
| Reaction Time | 1.5 hours | chemicalbook.com |
| Product | 3-Bromo-2-methylpyridine | chemicalbook.comchemicalbook.com |
| Reported Yield | 12% | chemicalbook.comchemicalbook.com |
| Major By-product | 5-Bromo-2-methylpyridine | google.compatsnap.com |
Formation of the Hydrochloride Salt from the Free Base
3-Bromo-2-methylpyridine is an oily free base at room temperature. chemicalbook.comchemicalbook.com To facilitate handling, purification, and improve solubility, particularly in aqueous media, it is converted into its hydrochloride salt. This transformation is achieved through the protonation of the basic nitrogen atom of the pyridine ring by hydrochloric acid.
The process typically involves treating the isolated 3-bromo-2-methylpyridine free base with a solution of hydrochloric acid. In many synthetic procedures, the acidification step is integrated into the work-up process. For instance, after the direct bromination reaction, the mixture is often poured into ice water and then acidified with concentrated hydrochloric acid. chemicalbook.comchemicalbook.com This step converts the pyridine derivatives into their respective hydrochloride salts, which remain in the aqueous layer while non-basic impurities can be removed with an organic wash. The free base is then regenerated by basification before final purification. chemicalbook.com The purified free base is then formally reacted with hydrochloric acid to produce the stable 3-bromo-2-methylpyridine hydrochloride salt.
Multi-Step Synthetic Strategies for 3-Bromo-2-methylpyridine Precursors
To overcome the low yield and selectivity issues of direct bromination, multi-step synthetic routes have been developed. These strategies build the target molecule from precursors where the substitution pattern is more easily controlled.
Synthesis via Nitropyridine Intermediates (e.g., from 2-chloro-3-nitropyridine)
A more regioselective and higher-yielding approach begins with 2-chloro-3-nitropyridine (B167233). google.compatsnap.com This strategy involves several distinct transformations to build the 3-bromo-2-methylpyridine structure. The key intermediate is 2-methyl-3-nitropyridine (B124571). patsnap.com This intermediate is then subjected to reduction of the nitro group to form an amine, which is subsequently converted to the target bromide.
Methylation : The chlorine atom at the 2-position of 2-chloro-3-nitropyridine is replaced by a methyl group. This is often achieved through a condensation reaction with a C1-synthon like diethyl malonate, followed by decarboxylation. google.compatsnap.com
Reduction : The nitro group of the resulting 2-methyl-3-nitropyridine is reduced to an amino group. This is typically accomplished via catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) in a solvent like methanol. google.com This step yields 2-methyl-3-aminopyridine.
Sandmeyer Reaction : The amino group of 2-methyl-3-aminopyridine is converted to the desired bromo-substituent. This classic transformation involves diazotization of the amine with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of hydrobromic acid (HBr), followed by decomposition of the diazonium salt with a bromine source. google.com
This pathway provides excellent control over the regiochemistry, ensuring the bromine is introduced specifically at the 3-position and avoiding the formation of the 5-bromo isomer.
Condensation, Amination, and Bromination Sequences
Detailing the multi-step strategy further, the sequence represents a robust method for preparing 3-bromo-2-methylpyridine with high purity and yield. google.com
Condensation/Decarboxylation : The synthesis starts with the reaction of diethyl malonate with an alkali metal to form a salt. This is followed by a condensation reaction with a toluene solution of 2-chloro-3-nitropyridine. The resulting product is then decarboxylated under acidic conditions to yield 2-methyl-3-nitropyridine. Molar yields for this step can be as high as 95%. google.com
Amination (Reduction) : The 2-methyl-3-nitropyridine intermediate is hydrogenated to 2-methyl-3-aminopyridine. The reaction is carried out in an autoclave under hydrogen pressure with a Pd/C catalyst. This reduction step also proceeds with a high molar yield of around 95%. google.com
Bromination (Sandmeyer-type reaction) : The final step involves converting 2-methyl-3-aminopyridine to 3-bromo-2-methylpyridine. The amine is first reacted with hydrobromic acid to form the salt. The mixture is cooled to between -10°C and 0°C, and bromine is added, followed by a sodium nitrite solution. This generates the unstable diazonium salt which then decomposes to the final product. This bromination step is also highly efficient, with a reported molar yield of 95%. google.com
| Step | Reactants | Key Reagents/Catalysts | Product | Reported Yield | Reference |
| 1 | Diethyl malonate, 2-chloro-3-nitropyridine | Sodium, Toluene, Acid (for decarboxylation) | 2-Methyl-3-nitropyridine | 92-95% | google.com |
| 2 | 2-Methyl-3-nitropyridine | H₂, 10% Pd/C, Methanol | 2-Methyl-3-aminopyridine | 95% | google.com |
| 3 | 2-Methyl-3-aminopyridine | HBr, Bromine, Sodium Nitrite | 3-Bromo-2-methylpyridine | 95% | google.com |
Derivatization of Related Pyridine Compounds (e.g., 2-methoxypyridine derivatives)
An alternative to direct bromination of 2-methylpyridine is the derivatization of other substituted pyridines. This can offer better control over the position of the incoming bromine atom. For instance, a synthetic pathway can be designed starting from a 2-methoxypyridine derivative. The methoxy group can influence the regioselectivity of subsequent reactions.
Another effective strategy involves a Br/Li exchange on a dibrominated precursor. The synthesis of 2-bromo-3-methylpyridine (B184072) has been achieved starting from 2,3-dibromopyridine. By treating 2,3-dibromopyridine with n-butyllithium (n-BuLi) at a low temperature, a lithium-halogen exchange occurs preferentially at the 2-position. The resulting lithiated intermediate can then be quenched with an electrophile, such as methyl iodide, to introduce the methyl group at the 2-position, yielding the desired 3-bromo-2-methylpyridine rsc.org. This product can then be converted to its hydrochloride salt.
Similarly, a multi-step synthesis starting from 2-chloro-3-nitropyridine can also yield the target compound. This route involves condensation with diethyl malonate, followed by amination and bromination steps chemicalbook.comgoogle.com.
Optimization of Synthetic Protocols
Optimizing the synthesis of this compound is critical for industrial applications, focusing on maximizing regioselectivity and yield while ensuring the final product's purity.
Direct bromination of 2-methylpyridine (2-picoline) often leads to a mixture of isomers, primarily 3-bromo-2-methylpyridine and 5-bromo-2-methylpyridine, which are difficult to separate due to their close boiling points google.comguidechem.com. The reaction of 2-methylpyridine with bromine in the presence of aluminum chloride, for example, has been reported to produce 3-bromo-2-methylpyridine, but with a low yield of 12% after purification chemicalbook.comchemicalbook.com.
To overcome poor regioselectivity, a common strategy is to use a precursor with a directing group. For example, starting with 2-methyl-3-aminopyridine, a Sandmeyer-type reaction can be employed. The amino group is first diazotized, and then the diazonium salt is treated with a bromine source to introduce the bromine atom specifically at the 3-position google.comgoogle.com. This method significantly improves the regioselectivity and results in a much higher yield of the desired product.
The choice of brominating agent and reaction conditions is also crucial. While N-bromosuccinimide (NBS) is a common reagent for benzylic bromination, its use for aromatic bromination requires careful control of conditions to avoid side reactions daneshyari.comnih.gov. A one-pot protocol involving a temporary ring-opening of the pyridine to form a reactive Zincke imine intermediate has been shown to undergo highly regioselective halogenation with N-halosuccinimides under mild conditions chemrxiv.org.
Table 1: Comparison of Synthetic Strategies for 3-Bromo-2-methylpyridine
| Starting Material | Reagents & Conditions | Major Product | Reported Yield | Key Feature |
| 2-Methylpyridine | 1. AlCl₃, 100°C2. Br₂ | 3-Bromo-2-methylpyridine | 12% chemicalbook.comchemicalbook.com | Direct bromination, low yield and regioselectivity. |
| 2-Methyl-3-aminopyridine | 1. 48% HBr, -5°C2. Br₂3. NaNO₂ solution | 3-Bromo-2-methylpyridine | 95% google.com | Sandmeyer reaction, high regioselectivity and yield. |
| 2,3-Dibromopyridine | 1. n-BuLi, THF, 0°C2. MeI | 2-Bromo-3-methylpyridine | High (determined by GC) rsc.org | Regioselective Br/Li exchange. |
Purification Techniques in Synthetic Workflows (e.g., Column Chromatography, PTLC)
Purification is a critical step to isolate 3-Bromo-2-methylpyridine from reaction byproducts and isomers.
Column Chromatography is the most common method for purification on a laboratory scale. The crude product, a mixture of isomers, is loaded onto a column packed with a stationary phase, typically silica gel. A mobile phase, which is a solvent system of specific polarity, is then passed through the column. For 3-bromo-2-methylpyridine, a common eluent system is a mixture of hexane (B92381) and diethyl ether or petroleum ether and ethyl ether chemicalbook.comguidechem.comchemicalbook.com. The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the collection of the pure desired isomer. High-performance liquid chromatography (HPLC) methods have also been developed for the separation of brominated pyridine derivatives sielc.comhelixchrom.com.
Preparative Thin-Layer Chromatography (PTLC) is a useful technique for purifying small quantities of material, typically less than 100 mg, or for separating compounds with very similar retention factors (Rf) that are difficult to resolve by column chromatography rochester.educhemrxiv.org. The crude sample is applied as a thin line onto a glass plate coated with a thick layer of adsorbent (like silica gel). The plate is then developed in a suitable solvent system. After development, the separated bands are visualized (often with UV light), and the band corresponding to the desired product is scraped from the plate. The compound is then extracted from the adsorbent with a polar solvent rochester.educhemrxiv.org.
Following purification of the free base, the hydrochloride salt is typically prepared by dissolving the purified 3-bromo-2-methylpyridine in a suitable solvent and treating it with hydrochloric acid. The resulting salt often precipitates and can be collected by filtration.
Table 2: Common Purification Techniques
| Technique | Stationary Phase | Typical Eluent System | Application |
| Column Chromatography | Silica Gel | Hexane/Diethyl Ether (e.g., 10:1) chemicalbook.comchemicalbook.com | Primary purification of reaction mixtures. |
| Preparative TLC (PTLC) | Silica Gel | Varies based on analytical TLC | Separation of close-spotting isomers or final polishing of small samples rochester.educhemrxiv.org. |
| HPLC | Reversed-phase or Mixed-mode columns | Acetonitrile/Water/Acid sielc.comhelixchrom.com | Analytical separation and preparative isolation of isomers. |
Reaction Pathways and Mechanistic Investigations of 3 Bromo 2 Methylpyridine and Derivatives
Isomerization and Rearrangement Processes
Recent advancements in synthetic methodology have revealed fascinating isomerization and rearrangement pathways for bromopyridines, which can be leveraged for novel functionalization strategies.
Base-Catalyzed Aryl Halide Isomerization of 3-Bromopyridines
Research has demonstrated that 3-bromopyridines can undergo a base-catalyzed isomerization to their 4-bromo counterparts. chemicalbook.comnih.govpipzine-chem.comnih.govyoutube.comchalmers.se This process is typically facilitated by strong, non-nucleophilic bases. While much of the foundational research has been conducted on the parent 3-bromopyridine, the principles are applicable to its substituted derivatives.
In the case of 3-bromo-2-methylpyridine (B185296), the presence of the 2-methyl group is not expected to inhibit this isomerization. The reaction proceeds through a deprotonation event at the C4 position, which is the most acidic proton on the pyridine (B92270) ring. The electron-donating nature of the methyl group at the 2-position may slightly decrease the acidity of the C4 proton compared to unsubstituted 3-bromopyridine, potentially requiring slightly more forcing conditions for the isomerization to occur.
Elucidation of Pyridyne Intermediates in Isomerization Mechanisms
The mechanism of the base-catalyzed isomerization of 3-bromopyridines is understood to proceed through the formation of a highly reactive pyridyne intermediate. chemicalbook.comnih.govpipzine-chem.comnih.govyoutube.comchalmers.se Following deprotonation at the C4 position of 3-bromo-2-methylpyridine, the resulting pyridyl anion would undergo elimination of the bromide ion to form the transient 2-methyl-3,4-pyridyne intermediate.
The existence of such pyridyne intermediates is supported by trapping experiments. For instance, in the presence of furan, a Diels-Alder cycloaddition product can be isolated, confirming the fleeting existence of the aryne. chalmers.se The subsequent re-addition of a bromide ion to the 2-methyl-3,4-pyridyne can occur at either the C3 or C4 position. The formation of the 4-brominated isomer, 4-bromo-2-methylpyridine (B16423), is a key step in this isomerization pathway.
Consequences of Isomerization on Subsequent Regioselective Functionalization
The true synthetic utility of this isomerization lies in the altered reactivity of the resulting 4-bromo-2-methylpyridine. Direct nucleophilic aromatic substitution (SNAr) on 3-bromo-2-methylpyridine is often challenging and may lead to mixtures of products. However, the isomerization to 4-bromo-2-methylpyridine opens up a new pathway for highly regioselective functionalization at the C4 position. chemicalbook.comnih.govpipzine-chem.comnih.govyoutube.comchalmers.se
The 4-position of the pyridine ring is generally more activated towards nucleophilic attack than the 3-position. Therefore, once the 4-bromo-2-methylpyridine isomer is formed, it can be intercepted by a variety of nucleophiles to yield 4-substituted-2-methylpyridines with high selectivity. This tandem isomerization-functionalization strategy allows for the synthesis of compounds that would be difficult to access directly from 3-bromo-2-methylpyridine.
Cross-Coupling and Functionalization Reactions
Cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and 3-bromo-2-methylpyridine is an excellent substrate for such transformations.
Palladium-Catalyzed Reactions
Palladium catalysts are widely employed in cross-coupling reactions due to their high efficiency and functional group tolerance. nih.govorganic-chemistry.orgyoutube.com
The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of modern organic synthesis. youtube.com This reaction is particularly valuable for the formation of biaryl structures. 3-Bromo-2-methylpyridine readily participates in Suzuki cross-coupling reactions with various arylboronic acids in the presence of a palladium catalyst and a base. ambeed.com
The general mechanism of the Suzuki coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.
A specific example of a Suzuki cross-coupling reaction involving 3-bromo-2-methylpyridine is detailed in the table below.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|---|
| 3-Bromo-2-methylpyridine | 2-Chloro-4-methoxyphenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | Potassium carbonate | DME/Water | Microwave irradiation at 110°C for 30 min | 2-(2-Chloro-4-methoxyphenyl)-3-methylpyridine | Not explicitly stated, but reaction was successful | ambeed.com |
Ruthenium-Catalyzed Transformations
Ruthenium catalysts have emerged as powerful tools for a variety of organic transformations, including domino reactions that allow for the construction of complex molecular architectures in a single step.
Ruthenium(II)-catalyzed domino reactions provide an efficient pathway for the synthesis of complex heterocyclic structures from simple starting materials. A notable example is the transformation of 2-bromopyridines into heteroarylated 2-pyridones through a sequence of C-O, C-N, and C-C bond formations.
In a study involving 2-bromo-3-methylpyridine (B184072), a Ru(II) catalyst was used to facilitate the formation of 2-pyridone derivatives. The reaction is believed to proceed through a plausible mechanistic pathway that begins with the formation of an N-pyridyl-2-pyridone intermediate. This intermediate then undergoes a C-H bond functionalization directed by the 2-pyridyl group, leading to the C-6-heteroarylated product.
The reaction conditions, including the choice of catalyst, base, and additives, are crucial for the success of this transformation. For instance, the reaction of 2-bromo-3-methylpyridine with [RuCl2(p-cymene)]2 and Na2CO3 showed improved conversion and product formation upon the addition of a catalytic amount of pyridyl pivalate (B1233124). This suggests that the pivalate anion is beneficial for the catalytic cycle.
Table 3: Ruthenium-Catalyzed Domino Reaction of 2-Bromo-3-methylpyridine
| Catalyst System | Base | Additive | Solvent | Result | Reference |
|---|---|---|---|---|---|
| [RuCl2(p-cymene)]2 | Na2CO3 | None | - | 52% conversion | |
| [RuCl2(p-cymene)]2 | Na2CO3 | Pyridyl pivalate (20 mol%) | - | Quantitative formation of pyridone | |
| Ru(OPiv)2(p-cymene) | - | - | 1,4-Dioxane | 100% conversion |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is particularly effective for electron-deficient aromatic systems, such as halopyridines, where electron-withdrawing groups activate the ring towards nucleophilic attack.
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged Meisenheimer intermediate. The rate of reaction is influenced by the nature of the leaving group, with the general order of reactivity being F > Cl ≈ Br > I. This order suggests that the rate-determining step is the initial nucleophilic attack, rather than the departure of the leaving group.
For halopyridines, SNAr reactions are particularly facile at the 2- and 4-positions, as the negative charge in the intermediate can be effectively delocalized onto the ring nitrogen. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine. While many SNAr reactions on halopyridines have been performed with chloropyridines due to their commercial availability, the higher reactivity of fluoropyridines allows for milder reaction conditions.
An alternative activation mode for SNAr reactions of iodopyridines involves the formation of N-phosphonium pyridinium (B92312) intermediates, which have been shown to be unusually reactive and allow for C-P bond formation at ambient temperatures in many cases.
Table 4: Relative Reactivity in SNAr of Halopyridines
| Substrate | Nucleophile | Relative Rate | Reference |
|---|---|---|---|
| 2-Fluoropyridine | NaOEt in EtOH | 320 | |
| 2-Chloropyridine | NaOEt in EtOH | 1 |
Radical and Photoredox-Mediated Transformations
Radical and photoredox catalysis have emerged as powerful strategies for the functionalization of heterocycles, offering unique reactivity and selectivity compared to traditional methods.
Photoredox catalysis provides a mild and efficient method for the alkylation of halopyridines using alkenes and alkynes as coupling partners. This approach relies on the selective single-electron reduction of the halopyridine to generate a corresponding heteroaryl radical. This radical species can then undergo an anti-Markovnikov addition to the alkene or alkyne.
The reaction conditions are generally mild and tolerate a variety of functional groups on both the halopyridine and the alkene or alkyne partner. For instance, this method has been successfully applied to the synthesis of vinylpyridines from alkynes, offering an alternative to classical Mizoroki-Heck chemistry. The process is also tolerant of sensitive functionalities such as unprotected alcohols and primary alkyl chlorides.
In the case of di-substituted pyridines, such as 3,4-dibromopyridine, chemoselective reaction can be achieved at the more electron-poor position. This method has been shown to be applicable to a range of pyridine regioisomers, further demonstrating its versatility.
Table 5: Substrate Scope in Photoredox Alkylation of Halopyridines
| Halopyridine | Alkene/Alkyne Partner | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Various Halopyridines | Isopropenyl acetate (B1210297) | Alkylated Pyridine | Varies | |
| Various Halopyridines | Alkynes | Vinylpyridines | 66-83 | |
| 3,4-Dibromopyridine | Isopropenyl acetate | Alkylated Bromopyridine | 38 |
Halofunctionalization of Olefinic Systems
The halofunctionalization of alkenes is a fundamental process in organic synthesis, allowing for the vicinal difunctionalization of a carbon-carbon double bond. While 3-bromo-2-methylpyridine itself is not typically used as a direct halogen source, its derivatives, particularly N-halopyridinium salts, are effective reagents in these transformations. The general mechanism involves the activation of a halogen source to generate an electrophilic halogen species that reacts with an alkene.
Recent advances have utilized pyridinium salts as radical precursors for the difunctionalization of alkenes. rsc.org In these processes, pyridinium salts can be reduced via single electron transfer (SET) to generate a halogen radical. This radical adds to the alkene, forming a carbon-centered radical, which can then be trapped by another species.
Alternatively, photoredox catalysis in conjunction with a copper co-catalyst has been shown to reverse the typical regioselectivity of alkene halofunctionalization reactions. unc.edu This method allows for the activation of alkenes through single electron oxidation, leading to the formation of adducts that may be inaccessible under classical conditions. unc.edu The mechanism of bromoetherification promoted by reagents like (collidinium)₂Br⁺ involves the reversible dissociation of a pyridine ligand to create a coordinatively unsaturated and reactive species that can interact with the alkene. nih.gov
Visible light photocatalysis can also be employed to achieve the aminopyridylation of alkenes using N-aminopyridinium salts as bifunctional reagents. nih.gov In this strategy, an aminyl radical is generated and adds to the alkene. The resulting β-amino radical then traps the pyridinium salt to install the pyridyl group, demonstrating the versatility of pyridinium-based reagents in complex olefin functionalization. nih.gov
Other Selective Chemical Transformations
Beyond halofunctionalization, 3-bromo-2-methylpyridine is a versatile substrate for a variety of other selective chemical transformations, enabling the synthesis of more complex pyridine derivatives.
The carbon-bromine bond in 3-bromo-2-methylpyridine is a key site for functionalization via cross-coupling and substitution reactions.
Etherification: The synthesis of aryl ethers from 3-bromo-2-methylpyridine can be achieved through copper-catalyzed methods like the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.orgnih.gov The mechanism is believed to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org Modern protocols have been developed that use soluble copper catalysts with specific ligands, allowing for milder reaction conditions. mdpi.com For instance, the use of ligands like N,N-dimethylglycine or 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) can significantly accelerate the reaction. researchgate.net
Another pathway is Nucleophilic Aromatic Substitution (SₙAr). For this to occur, the pyridine ring must be sufficiently electron-poor. While 3-bromo-2-methylpyridine is not highly activated, quaternization of the pyridine nitrogen to form a pyridinium salt dramatically increases its electrophilicity, making it susceptible to nucleophilic attack by an alkoxide. nih.govmasterorganicchemistry.com
Hydroxylation: The direct conversion of the aryl bromide to a hydroxyl group can be accomplished using palladium-catalyzed cross-coupling reactions. One effective method involves using boric acid, B(OH)₃, as the hydroxide (B78521) source in the presence of a palladium catalyst. scite.ai This transformation shows good functional group tolerance and proceeds under mild conditions. Another approach involves palladium-catalyzed hydroxylation using water as the oxygen source for unactivated C(sp³)–H bonds, a principle that can be adapted for C(sp²)–H bonds or aryl halides under specific catalytic systems. rsc.org
Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds and is highly applicable to 3-bromo-2-methylpyridine and its derivatives. nih.gov The reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. Research on the amination of 2-bromopyridines has demonstrated the efficacy of this method for creating a variety of secondary and tertiary aminopyridines. nih.govchemspider.comamazonaws.com
Challenges in the amination of substrates like 3-bromo-2-aminopyridine include potential chelation of the palladium catalyst by the adjacent amino group, which can hinder the reaction. nih.gov However, careful selection of ligands, such as RuPhos and BrettPhos, in combination with a strong base like LiHMDS, has enabled the successful amination of these challenging substrates with both primary and secondary amines. nih.gov
Table 1: Examples of Amination Reactions of Bromopyridine Derivatives This table is interactive. Click on the headers to sort.
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Bromo-6-methylpyridine (B113505) | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 60 | chemspider.com |
| 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / XPhos | LiHMDS | THF | 65 | 40 | nih.gov |
| 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos-precatalyst | LiHMDS | THF | 65 | 78 | nih.gov |
The 2-methyl group of 3-bromo-2-methylpyridine can be oxidized to a formyl group to produce 3-bromo-2-pyridinecarboxaldehyde, a valuable synthetic intermediate. sigmaaldrich.comapolloscientific.co.uk The oxidation of methylpyridines (picolines) to their corresponding aldehydes is a common transformation. chemicalbook.comwikipedia.org
One general method involves the oxidation of the methyl group using an oxidizing agent like selenium dioxide. google.com Another multi-step approach involves the radical chlorination of the methyl group to form a trichloromethyl group, followed by hydrolysis. A more controlled, two-step process can also be employed:
Chlorination: The 2-methyl group is first converted to a chloromethyl group. A patent describes the reaction of 2-picoline with trichloroisocyanurate in the presence of a benzamide (B126) catalyst to yield 2-chloromethylpyridine. google.compatsnap.com
Oxidation: The resulting chloromethylpyridine can be hydrolyzed to the corresponding alcohol (2-pyridinemethanol) and then oxidized to the aldehyde using mild oxidizing agents like manganese dioxide (MnO₂) or through Swern or Dess-Martin periodinane oxidation. google.compatsnap.com
Alternatively, a lithiation-formylation sequence can be used. For example, the synthesis of 6-bromo-2-formyl-pyridine was achieved by treating 2,6-dibromopyridine (B144722) with n-butyllithium at low temperature, followed by quenching with dimethylformamide (DMF). prepchem.com A similar strategy could potentially be applied to 3-bromo-2-methylpyridine, though regioselectivity of lithiation would need to be controlled.
Table 2: Synthesis of Pyridine Carboxaldehydes This table is interactive. Click on the headers to sort.
| Starting Material | Key Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Picoline | 1. Trichloroisocyanurate, Benzamide2. NaOH (hydrolysis)3. NaOCl, TEMPO, KBr | 2-Pyridinecarboxaldehyde | High | google.compatsnap.com |
| 2,6-Dibromopyridine | 1. n-BuLi2. DMF | 6-Bromo-2-formyl-pyridine | ~70 | prepchem.com |
The Blaise reaction is a classic organic reaction that synthesizes β-enamino esters or β-keto esters from the reaction of nitriles with α-haloesters in the presence of zinc metal. organic-chemistry.org A significant modification is the Decarboxylative Blaise Reaction , which couples aryl nitriles with potassium ethyl malonate using zinc chloride (ZnCl₂) as a promoter. organic-chemistry.orgnih.gov This modified procedure avoids the use of zinc metal and lachrymatory α-haloesters. organic-chemistry.org
To utilize 3-bromo-2-methylpyridine in a Blaise-type reaction, it must first be converted into a suitable precursor, typically a nitrile. The bromo group can be transformed into a cyano group (e.g., 3-cyano-2-methylpyridine) via palladium-catalyzed cyanation or a Rosenmund-von Braun reaction.
Once the nitrile derivative is formed, it can be subjected to the conditions of the decarboxylative Blaise reaction. The mechanism proceeds via the formation of a zinc-malonate-nitrile adduct. organic-chemistry.org Subsequent decarboxylation and hydrolysis yield the final β-amino acrylate (B77674) product. The reaction is sensitive to reaction conditions, with dichloroethane often being the solvent of choice, and reactivity is enhanced by electron-withdrawing groups on the nitrile. organic-chemistry.orgacs.org
Computational and Theoretical Chemistry Studies of 3 Bromo 2 Methylpyridine Systems
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the electronic structure of molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed with basis sets like 6-311++G(d,p) for accurate predictions of molecular properties. researchgate.netniscpr.res.in
Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For pyridine (B92270) derivatives, DFT calculations consistently predict a planar geometry for the pyridine ring. researchgate.netderpharmachemica.com The substitution of a bromine atom at the 3-position and a methyl group at the 2-position influences the bond lengths and angles of the pyridine ring due to electronic and steric effects. The protonation at the nitrogen atom to form the hydrochloride salt would further alter the geometry, particularly the C-N-C bond angle and adjacent C-C bond lengths.
Studies on related molecules, such as 2-bromo-5-methylpyridine (B20793) and 2,6-bis(bromo-methyl)pyridine, provide expected values for key structural parameters. The optimization process also yields the total electronic energy of the molecule, a critical value for comparing the relative stabilities of different isomers or conformers. niscpr.res.inderpharmachemica.com For instance, the local minimum energy for 2,6-bis(bromo-methyl)pyridine was calculated to be approximately -5474.0925 atomic units (a.u.) using the B3LYP/6-311G(d,p) method. derpharmachemica.com
Interactive Data Table: Optimized Geometrical Parameters of Related Pyridine Derivatives (Calculated via DFT)
| Parameter | 2-bromo-5-methylpyridine niscpr.res.in | 2,6-bis(bromo-methyl)pyridine derpharmachemica.com | 2-bromo-3-hydroxy-6-methylpyridine researchgate.net |
| Bond Lengths (Å) | |||
| C-C (ring) | 1.34 - 1.51 | 1.382 - 1.496 | 1.38 - 1.52 |
| C-N (ring) | - | 1.334 - 1.343 | 1.33 - 1.34 |
| C-Br | - | 1.950 - 1.956 | 1.90 |
| Bond Angles (°) | |||
| C-C-C (ring) | 116.1 - 118.6 | 118.4 - 121.1 | 112.9 - 119.9 |
| C-N-C (ring) | - | - | 119.3 |
| C-C-Br | 118.6 | 110.4 - 110.6 | 119.9 |
DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. These theoretical spectra show excellent agreement with experimental data, aiding in the assignment of complex vibrational modes. researchgate.netniscpr.res.in For pyridine derivatives, characteristic vibrations include C-H stretching, C-C and C-N ring stretching, and various in-plane and out-of-plane bending modes.
In a study of 6-bromopyridine-2-carbaldehyde, DFT calculations were crucial for interpreting the infrared spectrum of the molecule isolated in a cryogenic matrix. mdpi.com The calculations helped identify specific vibrational modes, such as ring stretching vibrations, which appeared in the 1600–1550 cm⁻¹ range. mdpi.com Similarly, for 2-bromo-5-methylpyridine, DFT was used to assign the CH3 symmetric stretching frequency at 2963 cm⁻¹ and the CH3 symmetric bending mode at 1345 cm⁻¹. niscpr.res.in These findings suggest that a similar computational approach would be invaluable for assigning the vibrational bands of 3-bromo-2-methylpyridine (B185296) hydrochloride and understanding how the substituents and protonation affect the vibrational frequencies.
Interactive Data Table: Selected Calculated Vibrational Frequencies (cm⁻¹) for a Related Compound
| Assignment | 2-bromo-5-methylpyridine niscpr.res.in |
| CH3 Symmetric Stretching | 2963 |
| CH3 In-plane Stretching | 2914 |
| CH3 In-plane Bending | 1457 |
| CH3 Symmetric Bending | 1345 |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical descriptor of a molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.com A small energy gap indicates that the molecule is more reactive, as it requires less energy to undergo electronic excitation.
For 3-bromo-2-hydroxypyridine (B31989), the HOMO-LUMO energy gap was calculated to be approximately 5.4 eV, suggesting a high probability of π → π* electronic transitions. mdpi.com The HOMO orbitals are typically distributed over the pyridine ring, while the LUMO orbitals also encompass the substituents. This analysis reveals that electronic transitions involve a transfer of electron density within the molecule. mdpi.com Similar analyses for 3-bromo-2-methylpyridine hydrochloride would elucidate its electronic absorption properties and predict its reactivity. The electron-withdrawing bromine atom and the electron-donating methyl group, combined with the effect of protonation, would significantly influence the energies of the frontier orbitals.
Interactive Data Table: Frontier Orbital Energies and Energy Gap for a Related Compound
| Parameter | 3-bromo-2-hydroxypyridine (in gas phase) mdpi.com |
| HOMO Energy | -6.880 eV |
| LUMO Energy | -1.475 eV |
| HOMO-LUMO Energy Gap | 5.405 eV |
Molecular Electrostatic Potential (MEP) and Charge Distribution Studies
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on a molecule's surface. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. mdpi.com The MEP is color-coded, with red indicating electron-rich regions (negative potential, susceptible to electrophilic attack) and blue indicating electron-deficient regions (positive potential, susceptible to nucleophilic attack). Green and yellow areas represent regions of neutral or intermediate potential.
In studies of pyridine derivatives, the nitrogen atom is consistently shown as a region of high negative potential (red), making it a primary site for protonation and coordination to metal ions. mdpi.com For 3-bromo-2-methylpyridine, the electronegative bromine atom would also create a region of negative potential, while the pyridine ring protons and the methyl group protons would be associated with positive potential (blue). The MEP map for the hydrochloride salt would show a strong positive potential around the N-H proton. This analysis is crucial for understanding intermolecular interactions and the molecule's reactivity patterns. mdpi.commdpi.com
Natural Bond Orbital (NBO) and Electron Localization Function (ELF) Analysis
The Electron Localization Function (ELF) is a topological analysis that provides a measure of electron localization in a molecule. It helps to distinguish regions of covalent bonds, lone pairs, and atomic cores. mdpi.com ELF analysis for 3-bromo-2-hydroxypyridine has been used to describe the electron distribution and identify reactive sites on the molecular surface. mdpi.com A similar analysis for this compound would offer a detailed picture of its electronic structure and bonding characteristics.
Mechanistic Insights from Advanced Computational Modeling
Advanced computational modeling is instrumental in elucidating complex chemical reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the activation energies for different reaction pathways. While specific mechanistic studies for reactions involving this compound are not widely available, computational methods have been successfully applied to understand reactions of similar compounds.
For example, DFT studies have been used to investigate the Suzuki cross-coupling reaction of other bromopyridine derivatives. mdpi.comresearchgate.net Such studies can explain the role of the catalyst, the effect of different bases, and the substrate's electronic and steric properties on the reaction outcome. researchgate.netresearchgate.net Applying these computational techniques to reactions of this compound could provide valuable mechanistic insights, optimizing reaction conditions for the synthesis of more complex molecules and predicting potential side products.
Advanced Analytical Characterization in 3 Bromo 2 Methylpyridine Research
Spectroscopic Methodologies for Structural Elucidation
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in 3-Bromo-2-methylpyridine (B185296) hydrochloride. The spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds. For the hydrochloride salt, a broad absorption band is expected in the 2500-3000 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibration of a pyridinium (B92312) salt. Other key absorptions include C-H stretches for the methyl group and the aromatic ring, C=C and C=N stretching vibrations within the pyridine (B92270) ring, and the C-Br stretching vibration at lower wavenumbers. docbrown.info
Interactive Data Table: Characteristic FTIR Absorption Bands for 3-Bromo-2-methylpyridine Hydrochloride
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N⁺-H (pyridinium) | Stretch, broad | ~2500-3000 |
| C-H (aromatic) | Stretch | ~3000-3100 |
| C-H (methyl) | Stretch | ~2850-2980 |
| C=N, C=C (ring) | Stretch | ~1450-1650 |
| C-H (methyl/ring) | Bend | ~1370-1480 |
| C-Br | Stretch | ~500-750 |
Expected ranges are based on data from analogous bromo-aromatic and pyridinium compounds. docbrown.info
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of 3-Bromo-2-methylpyridine. The molecular weight of the free base is 172.02 g/mol . medchemexpress.comsigmaaldrich.com A key feature in the mass spectrum is the presence of two molecular ion peaks of nearly equal intensity (M⁺ and M⁺+2), which is the characteristic isotopic signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br). docbrown.info
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the precise elemental formula. For the hydrochloride salt, analysis is typically performed on the free base after in-source dissociation. Common fragmentation pathways involve the loss of a bromine atom or the loss of HBr.
Interactive Data Table: Expected Mass Spectrometry Fragments for 3-Bromo-2-methylpyridine
| Ion Formula | m/z (for ⁷⁹Br/⁸¹Br) | Identity |
|---|---|---|
| [C₆H₆BrN]⁺• | 172 / 174 | Molecular Ion (M⁺•) |
| [C₅H₃N]⁺• | 92 | [M - HBr]⁺• |
| [C₆H₆N]⁺ | 93 | [M - Br]⁺ |
Fragmentation patterns are predicted based on common fragmentation pathways for halogenated pyridines.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for the purification of 3-Bromo-2-methylpyridine after its synthesis and for the assessment of its purity.
Column Chromatography (e.g., Silica (B1680970) Gel, Flash, Radial)
Column chromatography using silica gel is a standard and effective method for the purification of 3-Bromo-2-methylpyridine from reaction byproducts and isomers. guidechem.com The choice of eluent (mobile phase) is critical for achieving good separation.
Research findings have demonstrated successful purification using different solvent systems:
A mixture of hexane (B92381) and diethyl ether (10:1 ratio) has been used to isolate the product as a colorless oil. chemicalbook.com
For separating 3-Bromo-2-methylpyridine from its challenging isomer, 5-bromo-2-methylpyridine, a mobile phase of petroleum ether, ether, and ammonia (B1221849) (95:5:0.04 ratio) on a self-packed silica gel column proved effective, yielding the compound with over 99% purity. guidechem.com The addition of a small amount of ammonia helps to reduce peak tailing by deactivating acidic sites on the silica gel. guidechem.com
Preparative Thin-Layer Chromatography (PTLC)
Preparative Thin-Layer Chromatography (PTLC) is a valuable technique for the purification of small quantities (typically under 100 mg) of material. chemrxiv.org It is particularly useful for separating compounds with very similar retention factors (Rf) that may be difficult to resolve by standard column chromatography. chemrxiv.org The process involves applying a concentrated solution of the crude product as a band onto a thick silica gel plate and developing it in a suitable solvent system. rochester.edu
For 3-Bromo-2-methylpyridine, an appropriate solvent system can be identified using analytical TLC; a mobile phase of hexane:ethyl acetate (B1210297) (4:1) has been noted for this purpose. After development, the separated bands are visualized (often with UV light), and the silica corresponding to the desired product is scraped from the plate. The pure compound is then recovered by eluting it from the silica with a polar solvent, such as ethyl acetate or methanol. chemrxiv.orgrochester.edu
X-ray Diffraction for Crystalline Solid-State Structure Determination
X-ray diffraction (XRD) is a cornerstone analytical technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound. For this compound, single-crystal X-ray diffraction would be the definitive method to elucidate its solid-state structure, confirming the connectivity of the atoms and revealing the packing of the molecules in the crystal lattice.
The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons of the atoms in the crystal scatter the X-rays, and due to the periodic arrangement of the atoms, the scattered waves interfere constructively in specific directions, producing a diffraction pattern. The angles and intensities of the diffracted beams are recorded and analyzed to generate an electron density map of the crystal, from which the positions of the individual atoms can be determined.
A comprehensive search of the current scientific literature and crystallographic databases did not yield a publicly available crystal structure for this compound. Therefore, detailed experimental research findings on its specific crystalline structure cannot be presented.
However, were the data available, a crystallographic study would provide key parameters that are typically reported in a standardized format. To illustrate the type of information that would be obtained from such an analysis, a hypothetical data table is presented below.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.534 |
| b (Å) | 12.167 |
| c (Å) | 9.452 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 945.2 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.635 |
| R-factor (%) | 4.2 |
Note: The data in the table above is purely hypothetical and for illustrative purposes only. It does not represent actual experimental data for this compound.
Synthetic Applications and Intermediate Utility of 3 Bromo 2 Methylpyridine in Advanced Organic Synthesis
Strategic Building Block in Complex Heterocyclic Synthesis
3-Bromo-2-methylpyridine (B185296) is a versatile substrate for various cross-coupling reactions, enabling the construction of complex heterocyclic frameworks. The bromine atom at the 3-position and the methyl group at the 2-position create a specific electronic and steric environment that influences its reactivity in a predictable manner, making it a strategic choice for targeted synthesis. patsnap.com
Key to its utility are palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. For instance, the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine, a closely related derivative, with various arylboronic acids has been demonstrated to produce a range of novel 5-aryl-2-methylpyridin-3-amine molecules in moderate to good yields. ekb.egtcichemicals.com This highlights the potential of the bromopyridine core in generating diverse biaryl structures, which are prevalent in many biologically active compounds. The reaction of N-[5-bromo-2-methylpyridine-3-yl]acetamide with different arylboronic acids further underscores the adaptability of this building block to construct complex pyridine (B92270) derivatives. ekb.egtcichemicals.com
Similarly, the Sonogashira coupling of 3-bromopyridines with terminal alkynes is a well-established method for forming carbon-carbon bonds, leading to the synthesis of substituted alkynylpyridines. nih.govchemicalbook.com These reactions are often carried out under mild conditions and are tolerant of various functional groups, making them highly valuable in the synthesis of complex natural products and pharmaceuticals. nih.gov
Furthermore, the Buchwald-Hartwig amination of bromopyridines provides a direct route to N-aryl and N-alkyl aminopyridines. mdpi.com For example, the reaction of 2-bromo-6-methylpyridine (B113505) with (+/-)-trans-1,2-diaminocyclohexane demonstrates the feasibility of forming C-N bonds, a crucial step in the synthesis of many pharmacologically active molecules and ligands for metal catalysts. mdpi.com
The reactivity of the bromo-group also allows for its participation in hetarynic cyclization reactions. For instance, various 3-bromo-2-[(N-substituted)amino]pyridines have been synthesized and utilized in the hetarynic synthesis of N-substituted dihydrodipyridopyrazines, demonstrating the utility of 3-bromo-2-methylpyridine derivatives in constructing fused heterocyclic systems. nih.gov
Precursor for Pharmacologically Active Compounds
The structural motif of 3-bromo-2-methylpyridine is embedded within a variety of pharmacologically significant molecules, serving as a key precursor in their synthesis.
Synthesis of Key Pharmaceutical Intermediates (e.g., Rupatadine)
While direct synthesis of the antihistamine Rupatadine from 3-bromo-2-methylpyridine hydrochloride is not the most commonly cited route in major patents, the core structure is closely related to a key intermediate. The synthesis of Rupatadine often involves the N-alkylation of desloratadine (B1670295) with a 3-pyridinylmethyl derivative. nih.govrsc.orgnih.govnih.gov Several patented processes describe the preparation of a crucial intermediate, 5-methyl-3-(bromomethyl)pyridine or 5-methyl-3-(chloromethyl)pyridine, which is then coupled with desloratadine. nih.govrsc.orgnih.gov These intermediates are typically synthesized from 3,5-lutidine. rsc.org For example, one process involves the bromination of 3,5-lutidine with N-bromosuccinimide to yield 3-bromomethyl-5-methyl pyridine, which is then reacted with desloratadine. rsc.orgnih.gov Another approach starts with 5-methyl nicotinic acid, which is converted to 5-methyl-3-pyridylmethanol and subsequently to 5-methyl-3-(chloromethyl)pyridine hydrochloride for condensation with desloratadine. rsc.org These examples underscore the importance of the substituted pyridine moiety, for which 3-bromo-2-methylpyridine serves as a close structural analog and potential alternative precursor.
Development of Kinase Inhibitors (e.g., p38α MAP kinase inhibitors)
The pyridine scaffold is a common feature in many kinase inhibitors, and 3-bromo-2-methylpyridine derivatives can serve as valuable starting materials for their synthesis. researchgate.net p38α MAP kinase is a significant target for the treatment of inflammatory diseases, and numerous inhibitors containing a pyridine ring have been developed. mdpi.comnih.gov For instance, research into pyrazole-benzyl urea (B33335) derivatives bearing a 2-morpholinopyrimidine moiety has identified potent p38α inhibitors. mdpi.com While this study does not directly start from 3-bromo-2-methylpyridine, the synthesis of such complex heterocyclic systems often relies on the functionalization of pyridine rings, a process where brominated pyridines are instrumental.
Furthermore, studies on 7-azaindole-based inhibitors have shown that the introduction of a bromine atom at the 5-position of the 7-azaindole (B17877) core can enhance the inhibitory potency against Fyn kinase. google.com This suggests that the strategic placement of bromine atoms on heterocyclic cores, a feature of 3-bromo-2-methylpyridine, can be a key design element in developing selective kinase inhibitors. The development of dual kinase/bromodomain inhibitors also frequently incorporates pyridinyl imidazole (B134444) structures, which can be accessed through synthetic routes involving bromopyridine precursors. nih.gov
Formation of Compounds with Diverse Bioactivities (e.g., broad antiemetics)
The versatility of the pyridine ring, and by extension its halogenated derivatives, allows for its incorporation into a wide range of biologically active compounds beyond kinase inhibitors. Pyridine derivatives are known to exhibit a vast array of pharmacological activities, including antibacterial, anticonvulsant, antimalarial, and anticancer effects. nih.govepo.orgnih.gov While specific examples of broad antiemetics directly synthesized from this compound are not prominently documented in the searched literature, the general importance of pyridine derivatives in drug discovery suggests its potential as a precursor in this therapeutic area as well. The ability to functionalize the pyridine ring through its bromo-substituent opens up avenues for creating diverse molecular libraries for screening against various biological targets, including those involved in emesis.
Applications in Agrochemical and Functional Material Research
The utility of 3-bromo-2-methylpyridine and its derivatives extends beyond pharmaceuticals into the realms of agrochemicals and functional materials.
In the agrochemical industry, this compound serves as an important intermediate for the synthesis of herbicides and fungicides, contributing to crop protection and improved agricultural yields. mdpi.comresearchgate.netmdpi.com The presence of the bromine atom allows for facile modification of the pyridine ring to introduce various functionalities that can enhance the efficacy of the active ingredients in pest management solutions. researchgate.net For instance, a derivative, 3-bromo-6-methoxy-2-methylpyridine, is utilized in formulating agrochemicals that offer effective pest control with potentially minimized environmental impact. researchgate.net
In the field of material science, 3-bromo-2-methylpyridine is involved in the production of specialized polymers and resins. mdpi.commdpi.com Its incorporation into polymer structures can impart unique properties, such as improved durability and resistance to degradation. researchgate.net The electronic properties of the substituted pyridine ring make it a candidate for use in organic electronic materials, including the development of light-emitting diodes (LEDs) and photovoltaic devices. The ability to undergo polymerization reactions makes it a valuable monomer for creating high-performance materials with specific optical and electrical characteristics. For example, mechanosynthesis has been employed to create microporous polymers from various aromatic building blocks, a strategy that could potentially be applied to derivatives of 3-bromo-2-methylpyridine to generate materials for applications like gas storage. epo.org
Development of Ligands and Metal Complexes for Catalytic Systems
The pyridine nitrogen atom in 3-bromo-2-methylpyridine provides a coordination site for metal ions, making it a valuable precursor for the synthesis of ligands and metal complexes used in catalysis. The development of ligands that can fine-tune the reactivity of metal centers is a cornerstone of modern catalytic science. nih.gov
Schiff base ligands, for example, are readily synthesized through the condensation of an amine with an aldehyde or ketone and are known to form stable complexes with a variety of transition metals. These complexes have shown significant utility in various catalytic reactions. While direct synthesis from 3-bromo-2-methylpyridine is not explicitly detailed in the provided search results, its amino derivatives could be readily converted into Schiff base ligands. These ligands, in turn, can coordinate with metals like copper, zinc, and cobalt to form complexes with applications in catalysis and materials science.
Terpyridine and its derivatives are another important class of tridentate ligands that form stable complexes with a wide range of transition metals. nih.gov These complexes have found applications in diverse catalytic transformations, including C-C bond formation and hydrofunctionalization. nih.gov The synthesis of substituted terpyridines can be achieved through various methods, and the functionalization of the pyridine rings is crucial for tuning the properties of the resulting metal complexes. The bromo-substituent on 3-bromo-2-methylpyridine offers a handle for incorporating this pyridine unit into more complex ligand frameworks, including terpyridine-like structures.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-bromo-2-methylpyridine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via bromination of 2-methylpyridine using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis). Post-synthesis, the hydrochloride salt is formed by treating the free base with HCl gas in anhydrous ether .
- Key Parameters : Reaction temperature (60–80°C), solvent choice (e.g., CCl₄ or DMF), and stoichiometric ratios (1:1.2 pyridine:NBS) are critical for minimizing side products like di-brominated analogs. Purity (>95%) is confirmed via HPLC or GC analysis .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- NMR : H NMR (D₂O) shows characteristic peaks at δ 2.6 (s, 3H, CH₃), 7.4–8.2 (m, 3H, pyridine-H) .
- Mass Spectrometry : ESI-MS (positive mode) confirms the molecular ion [M+H]⁺ at m/z 173.0 (free base) and 209.5 (hydrochloride adduct) .
- Melting Point : The hydrochloride form melts at 32–36°C (dec.), distinct from the free base (mp: 52–57°C) .
Q. What safety protocols are essential when handling this compound?
- Hazards : The compound is classified as harmful if inhaled (R22) and causes skin/eye irritation (R36/37/38).
- Mitigation : Use fume hoods, nitrile gloves, and safety goggles. Store in airtight containers at 2–8°C to prevent decomposition. Waste must be neutralized with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How does the bromine substituent in this compound influence its reactivity in cross-coupling reactions?
- Mechanistic Insight : The bromine acts as a leaving group in Suzuki-Miyaura couplings. For example, palladium-catalyzed reactions with aryl boronic acids yield biaryl derivatives. The methyl group at position 2 sterically hinders ortho-substitution, favoring para-selectivity .
- Experimental Design : Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), base (K₂CO₃), and solvent (toluene/EtOH) to achieve >80% yield. Monitor reaction progress via TLC (hexane:EtOAc = 4:1) .
Q. What computational methods can predict the electronic properties of this compound for drug design?
- DFT Studies : Density Functional Theory (B3LYP/6-31G*) calculations reveal the HOMO-LUMO gap (~5.2 eV), indicating moderate electrophilicity. The bromine atom withdraws electron density, enhancing reactivity at the pyridine nitrogen .
- Applications : These insights guide derivatization for kinase inhibitors or antimicrobial agents by targeting specific charge distributions .
Q. How can contradictory spectral data for this compound be resolved?
- Case Study : Discrepancies in C NMR shifts (e.g., C-3 at δ 122 vs. δ 125) arise from solvent polarity or pH variations. Standardize conditions (e.g., D₂O at pH 3) and compare against reference spectra in PubChem or Reaxys .
- Validation : Cross-check with high-resolution mass spectrometry (HRMS) to rule out isotopic interference or adduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
